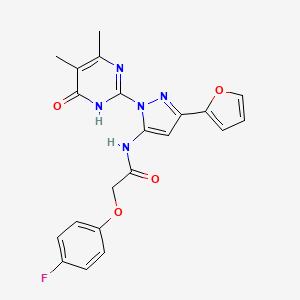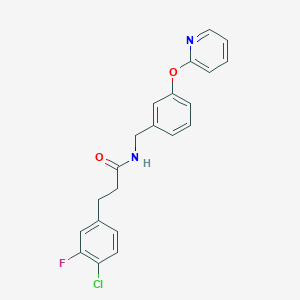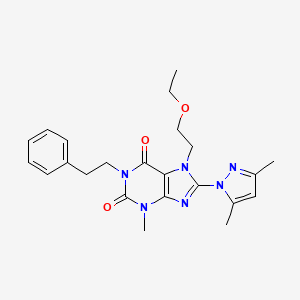![molecular formula C28H25N3O3S B3019089 N-(2,4-dimethylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 866894-78-2](/img/structure/B3019089.png)
N-(2,4-dimethylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide (let’s call it DMPSA ) is a synthetic organic compound with a complex structure. It belongs to the class of acetamides and exhibits intriguing pharmacological properties. Researchers have been keenly investigating its potential applications in various fields.
Synthesis Analysis
The synthesis of DMPSA involves several steps, including condensation reactions, cyclization, and sulfur incorporation. While I don’t have specific synthetic protocols at hand, it’s essential to consult relevant literature for detailed procedures. Researchers have explored both traditional and novel synthetic routes to obtain DMPSA with high purity and yield.
Molecular Structure Analysis
DMPSA’s molecular structure is captivating. Let’s break it down:
- Core Scaffold : The benzofuro[3,2-d]pyrimidine moiety serves as the central scaffold. It contains fused benzene and pyrimidine rings, contributing to DMPSA’s unique properties.
- Substituents :
- The 2,4-dimethylphenyl group is attached to the nitrogen atom, providing steric bulk and influencing the compound’s reactivity.
- The 4-methylphenylmethyl group is part of the benzofuro[3,2-d]pyrimidine ring system.
- The sulfanyl (thiol) group is crucial for potential interactions with biological targets.
Chemical Reactions Analysis
DMPSA’s chemical reactivity is a subject of interest. Researchers have explored its behavior under various conditions, such as acidic or basic environments, oxidative or reductive conditions, and metal-catalyzed reactions. These investigations shed light on its stability, functional group transformations, and potential derivatization pathways.
Physical And Chemical Properties Analysis
- Physical State : DMPSA likely exists as a crystalline solid.
- Melting Point : Experimental data would provide the exact value.
- Solubility : Solubility in various solvents impacts its formulation and bioavailability.
- Stability : Investigate its stability under different conditions (e.g., light, temperature, pH).
Safety And Hazards
- Toxicity : Assess DMPSA’s toxicity profile through in vitro and in vivo studies.
- Handling Precautions : Researchers should follow standard safety protocols when working with DMPSA.
Orientations Futures
- Biological Evaluation : Investigate DMPSA’s activity against specific disease targets.
- Structure-Activity Relationship (SAR) Studies: Modify DMPSA’s structure systematically to optimize its properties.
- Formulation Development : Explore suitable dosage forms (tablets, injections, etc.).
- Clinical Trials : If promising, move toward clinical trials.
Remember that this analysis is based on existing knowledge, and further research is essential to uncover DMPSA’s full potential. For more detailed insights, consult relevant scientific literature .
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c1-17-8-11-20(12-9-17)15-31-27(33)26-25(21-6-4-5-7-23(21)34-26)30-28(31)35-16-24(32)29-22-13-10-18(2)14-19(22)3/h4-14H,15-16H2,1-3H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZUQUOGQRUGBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=C(C=C(C=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3019006.png)
![3,3-Dimethyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]butan-1-one](/img/structure/B3019007.png)


![[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetic acid](/img/structure/B3019010.png)
![3-[(4-Chlorophenyl)methyl]-1-phenylthiourea](/img/structure/B3019011.png)

![4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B3019017.png)

![N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3019020.png)


![N-[2-(1-Methyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B3019025.png)
